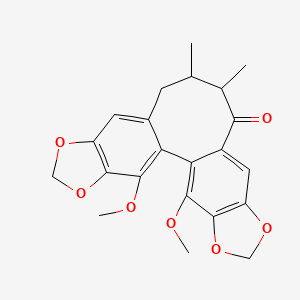

Schisanlignone D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDDZABRYUKCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)C1C)OCO5)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Schisanlignone D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanlignone D is a naturally occurring lignan (B3055560) that has been isolated from Schisandra viridis. While research on this specific compound is limited, its classification as a lignan suggests potential biological activities of interest to the scientific and pharmaceutical research communities. This document aims to provide a comprehensive overview of the available technical information on this compound, including its chemical identity and the seminal work on its discovery. Due to the scarcity of published data, this guide will also outline the necessary future directions for research to fully elucidate its pharmacological potential.

Chemical Structure and Properties

The definitive chemical structure of this compound was first reported in a 1992 publication in the Chinese Journal of Chemistry. This foundational study detailed the isolation and structural elucidation of this compound from Schisandra viridis, a plant species native to the northern Guangdong Province of China. The absolute configuration of the molecule was determined through spectral analysis and chemical correlation.

At present, a publicly available digital representation of the chemical structure of this compound is not readily accessible. However, the original publication serves as the primary reference for this information.

For identification and procurement purposes, the following chemical identifiers are available:

| Property | Value | Source |

| CAS Number | 144606-84-8 | Chemical Abstracts Service |

A visual representation of the chemical structure is crucial for a complete understanding of this compound. The following is a placeholder for a DOT script that can be used to generate the diagram once the structure is obtained from the primary literature.

Caption: Placeholder for the 2D chemical structure of this compound.

Biological Context and Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not yet been delineated in the scientific literature, its classification as a lignan provides a basis for hypothesizing its potential biological activities. Lignans (B1203133), as a class of polyphenols, are known to interact with a variety of cellular signaling pathways. Further research is required to determine if this compound interacts with pathways commonly affected by other lignans, such as:

-

Oxidative Stress Pathways: Many lignans are potent antioxidants.

-

Inflammatory Signaling Cascades: Lignans have been shown to modulate inflammatory responses.

-

Hormone Receptor Signaling: Some lignans are known to interact with estrogen receptors.

-

Cell Proliferation and Apoptosis Pathways: Certain lignans have demonstrated effects on cell cycle regulation and programmed cell death.

A logical workflow for investigating the biological activity of this compound would be as follows:

Caption: A proposed experimental workflow for the characterization of this compound's biological activity.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the primary literature.

Reference:

-

Title: Studies on the Constituent of Schisandra Viridis A. C. Sm. in the Northern Guangdong Province. Ⅰ

-

Journal: Chinese Journal of Chemistry

-

Year: 1992

-

Volume: 50

-

Issue: 5

-

Pages: 515-520

The methodologies outlined in this publication include the specific techniques used for extraction from the plant material, chromatographic separation of the chemical constituents, and the spectroscopic methods employed for structural elucidation (e.g., NMR, Mass Spectrometry). Researchers interested in replicating this work or developing related analytical methods should consult this original article.

Quantitative Data

As of the latest review of scientific literature, no quantitative data regarding the biological activity, pharmacokinetic properties, or toxicological profile of this compound has been published. The generation of such data is a critical next step in the research and development process.

| Data Type | Status |

| In Vitro Potency (IC50/EC50) | Not Available |

| Pharmacokinetic Parameters (ADME) | Not Available |

| Toxicology Data (LD50/NOAEL) | Not Available |

Future Research Directions

The existing information on this compound provides a foundation for a range of future research endeavors. Key areas that warrant investigation include:

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the creation of structural analogs.

-

Biological Screening: A broad-based screening of this compound against a panel of biological targets is necessary to identify its primary pharmacological activities.

-

Mechanism of Action Studies: Once a biological activity is identified, detailed studies will be required to elucidate the underlying molecular mechanisms and signaling pathways involved.

-

Pharmacokinetics and Toxicology: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity of this compound is essential for assessing its potential as a therapeutic agent.

Conclusion

This compound represents an understudied natural product with potential for further scientific investigation. While its chemical structure has been elucidated, a significant gap in knowledge exists regarding its biological properties. This technical guide serves as a call to action for the research community to explore the therapeutic potential of this and other lignans from the Schisandra genus. The path forward requires a multidisciplinary approach, combining natural product chemistry, pharmacology, and molecular biology to unlock the secrets held within this molecule.

Schisanlignone D: A Technical Guide to its Natural Source and Isolation for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Schisanlignone D, a bioactive lignan (B3055560) with potential therapeutic applications. The primary focus is on its natural source, detailed extraction and isolation methodologies, and analytical procedures for its quantification. This document synthesizes current scientific literature to offer a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

The exclusive natural source of this compound identified in the scientific literature is the plant Schisandra chinensis (Turcz.) Baill., a well-known medicinal plant in traditional Chinese medicine.[1][2][3] The fruit of S. chinensis, often referred to as "Wu Wei Zi," is rich in various lignans (B1203133), including this compound.[1][3] These lignans are considered the primary bioactive constituents responsible for the therapeutic effects of the plant. The concentration of specific lignans can vary depending on the geographical origin and cultivation conditions of the plant.

Extraction and Isolation of Lignans from Schisandra chinensis

General Extraction Protocols

Several methods have been employed for the extraction of lignans from the fruits of S. chinensis. The choice of method can influence the efficiency and yield of the target compounds.

Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis

| Extraction Method | Solvent System | Key Parameters | Advantages | Disadvantages |

| Ultrasonic-Assisted Extraction (UAE) | Methanol (B129727) or 75% Ethanol (B145695) | Time: 20-30 min; Solid-liquid ratio: 1:19 (g/mL) | High efficiency, shorter extraction time. | May require specialized equipment. |

| Smashing Tissue Extraction (STE) | 75% Aqueous Ethanol | Voltage: 180 V; Time: 1 min; Solid-liquid ratio: 1:19 | Highest extraction efficiency in the shortest time. | Requires specific STE equipment. |

| Matrix Solid-Phase Dispersion (MSPD) | 85% Methanol (as eluting solvent) | Dispersant: Diol-functionalized silica (B1680970) | Simple, rapid, combines extraction and purification. | May require optimization for specific target compounds. |

| Soxhlet Extraction | Petroleum Ether or Methanol | Time: Several hours | Thorough extraction. | Time-consuming, potential for thermal degradation of compounds. |

| Heat Reflux Extraction | Methanol or Ethanol | Time: 1-2 hours | Simple setup. | Lower efficiency compared to other methods. |

Detailed Experimental Protocol: A Generalized Approach

The following protocol is a synthesized methodology based on common practices for lignan isolation from S. chinensis.

Step 1: Preparation of Plant Material

-

The dried fruits of Schisandra chinensis are pulverized into a fine powder (approximately 60 mesh) to increase the surface area for extraction.

Step 2: Solvent Extraction

-

The powdered plant material is extracted with methanol or a high-percentage ethanol solution (e.g., 75-95%) using an ultrasonic bath for approximately 20-30 minutes at room temperature. A solid-to-liquid ratio of 1:10 to 1:20 (g/mL) is commonly used. This process is typically repeated 2-3 times to ensure exhaustive extraction.

Step 3: Concentration

-

The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Step 4: Fractionation (Optional but Recommended)

-

The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Lignans are typically enriched in the chloroform and ethyl acetate fractions.

Step 5: Chromatographic Purification

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20. A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the lignan of interest are further purified by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water in a gradient or isocratic elution is commonly used. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Step 6: Final Purification and Characterization

-

The collected fraction containing this compound is concentrated to dryness. The purity of the isolated compound is then assessed by analytical HPLC. The structure of the purified this compound is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of lignans in S. chinensis extracts.

Table 2: General HPLC Parameters for Lignan Analysis in Schisandra chinensis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |

| Detection | UV at 217 nm or 254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Note: While the above table provides a general guideline, the specific gradient program and other parameters need to be optimized for the baseline separation of this compound from other co-eluting lignans.

Visualization of the Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from Schisandra chinensis.

Caption: Generalized workflow for the isolation of this compound.

Quantitative Data

Specific quantitative data for the yield and purity of this compound from various isolation methods are not extensively reported in the reviewed literature. However, studies on the quantification of other major lignans in S. chinensis can provide a reference for expected yields.

Table 3: Content of Major Lignans in Schisandra chinensis Fruits (Example Data)

| Lignan | Content (mg/g of dried fruit) | Reference |

| Schisandrol A | 5.133 - 6.345 | |

| Schisantherin A | 0.737 - 1.597 | |

| Deoxyschisandrin | 0.888 - 2.959 | |

| Schisandrin B | 1.398 - 2.315 | |

| Schisandrin C | 0.062 - 0.419 |

Note: The content of lignans can vary significantly based on the source of the plant material and the analytical method used.

Conclusion

This compound is a promising bioactive compound naturally occurring in Schisandra chinensis. While a dedicated isolation protocol is not yet established in the literature, this guide provides a comprehensive framework for its extraction, purification, and analysis based on established methods for lignans from this plant. Further research is warranted to optimize the isolation of this compound and to fully elucidate its pharmacological properties and potential therapeutic applications. Researchers are encouraged to use the methodologies outlined in this guide as a starting point for their investigations into this and other related lignans.

References

The intricate biosynthetic journey of Dibenzocyclooctadiene Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctadiene lignans (B1203133), a unique class of bioactive polyphenolic compounds primarily found in plants of the Schisandraceae family, have garnered significant attention for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2][3][4] This technical guide provides an in-depth exploration of the biosynthetic pathway of these complex molecules, offering a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and metabolic engineering. The guide details the proposed biosynthetic route, key enzymatic players, experimental protocols for pathway elucidation, and quantitative data on lignan (B3055560) accumulation.

The Biosynthetic Pathway: From Phenylpropanoid Precursors to a Complex Scaffold

The biosynthesis of dibenzocyclooctadiene lignans is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of monolignol precursors. While the entire pathway is not yet fully elucidated, a proposed route has been pieced together through genomic, transcriptomic, and metabolomic studies.[1][5]

The journey begins with the amino acid L-phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic reactions. A key branching point for dibenzocyclooctadiene lignan biosynthesis is the formation of isoeugenol (B1672232) from coniferyl alcohol.[5][6] The central scaffold of these lignans is formed through the oxidative coupling of two phenylpropanoid units.

The proposed key steps in the biosynthesis of dibenzocyclooctadiene lignans are:

-

Phenylpropanoid Pathway: L-Phenylalanine is converted to 4-coumaroyl-CoA.

-

Monolignol Biosynthesis: A series of reductions and hydroxylations lead to the formation of coniferyl alcohol.

-

Propenylphenol Formation: Coniferyl alcohol is converted to isoeugenol.

-

Oxidative Coupling: Two molecules of a propenylphenol, such as isoeugenol, undergo oxidative coupling to form a dibenzylbutane lignan intermediate, such as dihydroguaiaretic acid. This step is likely catalyzed by laccases (LACs).[7]

-

Hydroxylation and Methylation: The dibenzylbutane intermediate is further modified by cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs) to introduce hydroxyl and methoxy (B1213986) groups.[7]

-

Cyclization: The key and still partially elusive step is the intramolecular oxidative coupling of the dibenzylbutane lignan to form the characteristic eight-membered dibenzocyclooctadiene ring. Evidence suggests that specific CYP450 enzymes, such as SchCYP719G1b, are responsible for this critical cyclization.[7]

-

Further Modifications: The dibenzocyclooctadiene scaffold can be further decorated with various functional groups, leading to the vast diversity of naturally occurring lignans like schisandrin, gomisin A, and stegnanone.[1][2]

Quantitative Data on Lignan Content

The concentration of dibenzocyclooctadiene lignans can vary significantly depending on the plant species, tissue type, and developmental stage. The seeds of Schisandra species are generally the richest source of these compounds.[8]

| Lignan | Plant Part | Species | Concentration (mg/g dry weight) | Reference |

| Schisandrin | Seeds | S. chinensis | 2.5 - 25.95 | [1][9] |

| Gomisin A | Seeds | S. chinensis | 0.22 - 4.02 | [1][8] |

| Schisandrin B | Seeds | S. chinensis | 6.02 - 10.6 | [8] |

| Schisandrin C | Seeds | S. chinensis | 1.04 - 1.74 | [8] |

| Schisandrol A | Seeds | S. chinensis | 9.46 - 21.0 | [8] |

| Schisandrol B | Seeds | S. chinensis | 2.27 - 4.02 | [8] |

| Gomisin J | Roots | S. sphenanthera | Predominant lignan | [10] |

| Gomisin N | Seeds | S. chinensis | - | [11] |

| Steganone | - | - | - | - |

Experimental Protocols

Elucidating the biosynthetic pathway of dibenzocyclooctadiene lignans requires a combination of phytochemical analysis, enzymology, and molecular biology techniques.

Extraction and Isolation of Dibenzocyclooctadiene Lignans

Objective: To extract and isolate dibenzocyclooctadiene lignans from plant material for structural elucidation and quantification.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., Schisandra seeds) at room temperature and grind into a fine powder.

-

Extraction:

-

Ultrasonic-assisted extraction: Suspend the powdered plant material in a solvent (e.g., methanol (B129727) or 70% ethanol) at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).[6][7] Sonicate the mixture for 30-60 minutes. Repeat the extraction process 2-3 times for exhaustive extraction.

-

Soxhlet extraction: Alternatively, perform Soxhlet extraction with methanol for 4-6 hours.

-

-

Filtration and Concentration: Filter the extracts to remove solid debris and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification:

-

Liquid-liquid partitioning: Partition the crude extract between water and an organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to separate compounds based on polarity.

-

Column chromatography: Subject the organic phase to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate individual lignans.

-

-

Structural Elucidation: Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS) to determine their chemical structures.

Enzyme Assays

a) Laccase (LAC) Activity Assay

Objective: To determine the activity of laccase enzymes involved in the oxidative coupling of monolignols.

Methodology:

-

Enzyme Source: Recombinantly expressed and purified laccase or a crude protein extract from the plant tissue of interest.

-

Substrate: A suitable phenolic substrate such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or a natural substrate like coniferyl alcohol.[12]

-

Assay Mixture:

-

Sodium acetate buffer (100 mM, pH 5.0)

-

Substrate (e.g., 1 mM ABTS or 0.5 mM coniferyl alcohol)

-

Enzyme solution

-

-

Procedure:

-

Pre-incubate the assay mixture (buffer and substrate) at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer (e.g., 420 nm for ABTS oxidation).

-

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product. One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.

b) Cytochrome P450 (CYP450) Enzyme Assay

Objective: To characterize the activity of CYP450 enzymes involved in the hydroxylation and cyclization steps of the biosynthetic pathway.

Methodology:

-

Enzyme Source: Microsomal fractions prepared from plant tissues or heterologously expressed and purified CYP450 enzymes (e.g., in yeast or insect cells).

-

Substrate: A potential intermediate in the pathway, such as dihydroguaiaretic acid or a hydroxylated derivative.

-

Assay Mixture:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Substrate

-

NADPH (as a cofactor)

-

Microsomal preparation or purified enzyme

-

-

Procedure:

-

Pre-incubate the assay mixture (buffer, substrate, and enzyme) at the optimal temperature (e.g., 37°C).

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol).

-

-

Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the product formed.

c) O-Methyltransferase (OMT) Activity Assay

Objective: To measure the activity of OMTs responsible for methylating hydroxyl groups on the lignan scaffold.

Methodology:

-

Enzyme Source: Recombinantly expressed and purified OMT or a crude protein extract.

-

Substrates: A hydroxylated lignan intermediate (e.g., a catechol-containing intermediate) and a methyl donor, S-adenosyl-L-methionine (SAM).

-

Assay Mixture:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Hydroxylated substrate

-

[¹⁴C]-labeled or unlabeled SAM

-

Enzyme solution

-

-

Procedure:

-

Incubate the assay mixture at the optimal temperature (e.g., 30°C) for a specific time.

-

Terminate the reaction (e.g., by adding HCl).

-

-

Product Analysis:

-

If using radiolabeled SAM, extract the methylated product with an organic solvent (e.g., ethyl acetate) and quantify the radioactivity using liquid scintillation counting.

-

If using unlabeled SAM, analyze the reaction mixture by HPLC or LC-MS to quantify the methylated product.

-

Heterologous Expression and Functional Characterization of Biosynthetic Genes

Objective: To functionally characterize candidate genes (e.g., for CYPs and OMTs) involved in the biosynthetic pathway.

Methodology:

-

Gene Cloning: Isolate the full-length coding sequence of the candidate gene from the plant of interest (e.g., Schisandra chinensis) via RT-PCR.

-

Vector Construction: Clone the gene into a suitable expression vector for the chosen heterologous host (e.g., yeast, E. coli, or a plant transient expression vector).

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): Transform the expression construct into a suitable yeast strain. Induce protein expression and prepare microsomal fractions (for membrane-bound enzymes like CYPs) or soluble protein extracts.

-

Nicotiana benthamiana (Transient Expression): Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct. This method allows for rapid, in planta expression of the enzyme.

-

-

Enzyme Assays: Perform enzyme assays as described above using the heterologously expressed protein and the putative substrate to confirm the enzyme's function.

-

Product Identification: Analyze the reaction products by LC-MS and compare them with authentic standards to confirm the identity of the product.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the dibenzocyclooctadiene lignan backbone and elucidate the biosynthetic pathway.

Methodology:

-

Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C- or ²H-labeled L-phenylalanine, coniferyl alcohol, or isoeugenol) to the plant or cell culture system that produces the lignans.

-

Incubation: Allow the biological system to metabolize the labeled precursor for a specific period.

-

Extraction and Purification: Extract and purify the dibenzocyclooctadiene lignans of interest as described previously.

-

Analysis: Analyze the purified lignans using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

-

Pathway Elucidation: The labeling pattern in the final product provides direct evidence for the biosynthetic route from the precursor.

Conclusion and Future Perspectives

The biosynthesis of dibenzocyclooctadiene lignans is a complex and fascinating area of plant natural product chemistry. While significant progress has been made in identifying the key precursors and some of the enzymes involved, the complete pathway, particularly the intricate cyclization step, remains an active area of research. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to further unravel the biosynthetic mysteries of these potent bioactive molecules. Future efforts focused on the discovery and characterization of the remaining elusive enzymes, coupled with metabolic engineering strategies in microbial or plant-based systems, hold the promise of sustainable production of these valuable compounds for pharmaceutical and nutraceutical applications.

References

- 1. koreascience.kr [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aqueous two-phase system coupled with ultrasound for the extraction of lignans from seeds of Schisandra chinensis (turcz.) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Schisandrol A and gomisin N from Schisandra chinensis extract improve hypogonadism via anti-oxidative stress in TM3 Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of Lignan Production in Schisandra rubriflora In Vitro Cultures by Elicitation [mdpi.com]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Schisantherin D: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Traditional Medicine to Modern Pharmacology

Schisantherin D is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra sphenanthera, a plant with a rich history in traditional Chinese medicine (TCM).[1][2] For centuries, various parts of the Schisandra plant, known as "Wu-Wei-Zi" (five-flavor fruit), have been utilized to treat a wide range of ailments, including coughs, liver conditions, and stomach disorders, and as a general tonic to enhance vitality.[3] The scientific exploration of these traditional uses has led to the isolation and characterization of numerous bioactive compounds, including the schisantherins (B12111339).

The initial isolation and structure elucidation of Schisantherin D, along with its congeners Schisantherin A, B, C, and E, were reported in 1978.[2] This seminal work laid the foundation for subsequent investigations into the pharmacological properties of these complex natural products. This guide provides an in-depth technical overview of the discovery, history, and key biological activities of Schisantherin D, with a focus on its anti-HIV, hepatoprotective, and potential anticancer effects. While much of the detailed mechanistic work has been conducted on the closely related analogue, Schisantherin A, the findings provide valuable insights into the potential mechanisms of action of Schisantherin D.

Isolation and Structure Elucidation

Isolation of Schisantherin D

The isolation of Schisantherin D from the fruits of Schisandra sphenanthera is a multi-step process involving extraction and chromatographic separation. The following is a detailed protocol based on established methods for lignan isolation from this plant species.[4]

Experimental Protocol: Isolation of Schisantherin D

-

Plant Material and Extraction:

-

Dried and powdered fruits of Schisandra sphenanthera are subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature.

-

The extraction is often facilitated by methods such as maceration or ultrasonic-assisted extraction to ensure the efficient recovery of lignans (B1203133).[4]

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297).

-

This step serves to separate compounds based on their polarity, with the lignan fraction typically concentrating in the less polar to moderately polar fractions.

-

-

Column Chromatography:

-

The lignan-enriched fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the different lignans.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of dibenzocyclooctadiene lignans.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing Schisantherin D are further purified by preparative HPLC on a C18 column.

-

An isocratic or gradient elution with a mobile phase such as methanol-water is employed to achieve high purity.

-

The peak corresponding to Schisantherin D is collected, and the solvent is evaporated to yield the pure compound.

-

Structure Elucidation

The structure of Schisantherin D was elucidated using a combination of spectroscopic techniques, as detailed in the seminal 1978 publication.[2] These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, including the chemical shifts, coupling constants, and connectivity of all atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophoric system, respectively.

-

X-ray Crystallography: For crystalline compounds, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure and absolute stereochemistry.

The structure of Schisantherin D was thus established as a dibenzocyclooctadiene lignan with specific stereochemical configurations at its chiral centers.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of Schisantherin D and its closely related analog, Schisantherin A. It is important to note that while these compounds are structurally similar, their potencies can differ.

Table 1: Anti-HIV Activity of Schisantherin D

| Compound | Virus Strain | Cell Line | EC₅₀ (µg/mL) | Reference |

| Schisantherin D | Not Specified | Not Specified | 0.5 | [1][5] |

Table 2: Anticancer Activity of Schisantherin A

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Schisantherin A | HepG2 | Hepatocellular Carcinoma | 6.65 | [6] |

| Schisantherin A | Hep3B | Hepatocellular Carcinoma | 10.50 | [6] |

| Schisantherin A | Huh7 | Hepatocellular Carcinoma | 10.72 | [6] |

Key Biological Activities and Mechanisms of Action

Anti-HIV Activity

Schisantherin D has been reported to exhibit anti-HIV replication activity with an EC₅₀ of 0.5 μg/mL.[1][5] While the precise mechanism of this activity has not been fully elucidated for Schisantherin D, other lignans from the Schisandra genus have been shown to inhibit HIV-1 induced syncytium formation.[7]

Experimental Protocol: Anti-HIV-1 Syncytium Formation Assay (General Protocol)

-

Cell Culture: Co-cultures of HIV-1 chronically infected cells (e.g., H9/IIIB) and uninfected target cells (e.g., MT-2) are established.

-

Compound Treatment: The co-culture is treated with various concentrations of the test compound (Schisantherin D).

-

Incubation: The cells are incubated for a period that allows for syncytium formation (typically 24-48 hours).

-

Syncytium Counting: The number of syncytia (multinucleated giant cells formed by the fusion of infected and uninfected cells) in each well is counted under a microscope.

-

Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the untreated control.

Workflow for Anti-HIV-1 Syncytium Formation Assay

Caption: Workflow of the anti-HIV-1 syncytium formation assay.

Hepatoprotective Effects

Clinical studies have indicated that Schisantherins A, B, C, and D are effective in lowering serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis.[2] The hepatoprotective effects of schisantherins are believed to be mediated through their antioxidant and anti-inflammatory properties.

Anticancer Activity (Primarily Schisantherin A)

While specific data for Schisantherin D is limited, extensive research on Schisantherin A has demonstrated its potent anticancer activities. These effects are primarily mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that inhibits cell viability by 50% compared to the untreated control.[8]

Workflow for MTT Cytotoxicity Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-HIV-1 activity of lignans from the fruits of Schisandra rubriflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Biological Activity of Lignans from Schisandra chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra chinensis, a woody vine native to Northern China and the Russian Far East, has been a cornerstone of traditional medicine for centuries. Its fruit, known as Wu Wei Zi (five-flavor fruit), is particularly valued for its diverse therapeutic properties. Modern phytochemical research has identified lignans (B1203133), a class of polyphenolic compounds, as the primary bioactive constituents responsible for the pharmacological effects of Schisandra chinensis.[1][2][3] Dibenzocyclooctadiene lignans are the most abundant and well-studied group, with prominent members including schisandrin (B1198587), schisandrin A, schisandrin B, schisandrin C, and various gomisins.[1][2]

This technical guide provides a comprehensive overview of the biological activities of lignans isolated from Schisandra chinensis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the molecular signaling pathways modulated by these lignans.

Biological Activities of Schisandra chinensis Lignans

Lignans from Schisandra chinensis exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects. These properties are attributed to their ability to modulate various cellular signaling pathways and interact with key molecular targets.

Antioxidant Activity

Schisandra lignans are potent antioxidants that can directly scavenge free radicals and enhance the endogenous antioxidant defense systems. Their antioxidant capacity is a fundamental aspect of their therapeutic effects in various pathological conditions.

Quantitative Antioxidant Activity Data

| Lignan/Extract | Assay | IC50 / Activity | Reference |

| S. chinensis Extract | DPPH | 49.67 ± 15.63 µg/mL | |

| S. sphenanthera Extract | DPPH | 37.94 ± 7.57 µg/mL | |

| S. chinensis Extract | ABTS | 37.94 ± 7.57 µg/mL | |

| S. sphenanthera Extract | ABTS | 11.83 ± 4.09 µg/mL | |

| Schisandrin | Aβ(1-42)-induced oxidative stress in mice | Increased SOD and GSH-px activities, decreased MDA levels at 4, 12, and 36 mg/kg | |

| Schisandrin B | Forced swimming-induced oxidative stress in mice | Increased SOD and glutathione (B108866) levels, reduced MDA and ROS production |

Anti-inflammatory Activity

Several lignans from Schisandra chinensis have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Quantitative Anti-inflammatory Activity Data

| Lignan | Model | Effect | IC50 / Concentration | Reference |

| Schisandrin | LPS-stimulated RAW 264.7 cells | Inhibition of NO, iNOS, and COX-2 | 5–100 µM | |

| (-)-Gomisin N | LPS-stimulated THP1-Blue™ NF-κB cells | Inhibition of NF-κB activity | 10 µM | |

| (+)-γ-Schisandrin | LPS-stimulated THP1-Blue™ NF-κB cells | Inhibition of NF-κB activity | 10 µM | |

| Schisantherin A | LPS-stimulated RAW 264.7 cells | Inhibition of NO, iNOS, and COX-2 | 0.5–25 mg/L |

Anticancer Activity

Dibenzocyclooctadiene lignans have shown promising anticancer effects in various cancer cell lines. Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.

Quantitative Anticancer Activity Data (IC50 Values)

| Lignan | Cancer Cell Line | IC50 (µM) | Reference |

| Schisandrin A | Colorectal cancer cells (RKO, SW620, SW480, DLD-1) | 50-150 µM | |

| Gomisin L1 | Ovarian cancer (A2780) | 21.92 ± 0.73 | |

| Gomisin L1 | Ovarian cancer (SKOV3) | 55.05 ± 4.55 | |

| Gomisin L1 | Leukemia (HL-60) | 82.02 | |

| Gomisin L1 | Cervical cancer (HeLa) | 166.19 |

Hepatoprotective Activity

Schisandra lignans are well-known for their hepatoprotective effects, which are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate liver enzymes.

Quantitative Hepatoprotective Activity Data

| Lignan | Model | Dosage | Key Findings | Reference |

| Gomisin A | CCl4-induced acute liver injury in rats | Pretreatment | Prevented increase in ALT and AST; decreased lipid peroxidation; increased SOD activity. | |

| Gomisin A | D-galactosamine/LPS-induced fulminant hepatic failure in mice | 25, 50, 100, 200 mg/kg (i.p.) | Attenuated increases in serum aminotransferases and lipid peroxidation; increased survival rate. | |

| Gomisin A | CCl4-induced hepatic and renal injury in rats | Pretreatment | Decreased serum toxicity indicators; inhibited caspase-3 formation. | |

| Schisandra Lignan Extract | CCl4-induced liver injury in mice | 50, 100, 200 mg/kg | Decreased serum ALT/AST; reduced MDA; increased SOD, GSH, and GSH-Px. |

Neuroprotective Activity

Lignans from Schisandra chinensis have shown significant potential in protecting against neurodegenerative diseases and cognitive impairments. Their neuroprotective effects are mediated through their antioxidant, anti-inflammatory, and anti-apoptotic properties.

Quantitative Neuroprotective Activity Data

| Lignan | Model | Dosage | Key Findings | Reference |

| Schisandrin B | Transient focal cerebral ischemia in rats | 10, 30 mg/kg (i.p.) | Reduced infarct volumes by 25.7% and 53.4% respectively; abrogated TNF-α and IL-1β expression. | |

| Schisandrin B | Pentylenetetrazole (PTZ)-induced seizures in mice | 10, 30, 60 mg/kg (i.p.) | Dose-dependently delayed onset of seizures and reduced mortality. | |

| Schisandrin | Aβ(1-42)-induced memory impairment in mice | 4, 12, 36 mg/kg | Significantly improved short-term and spatial reference memory. |

Signaling Pathways Modulated by Schisandra chinensis Lignans

The diverse biological activities of Schisandra lignans are a result of their interaction with multiple cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Schisandra lignans have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. The inhibitory mechanism involves preventing the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the NF-κB p65 subunit.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway is a key regulator of cellular defense against oxidative stress. Schisandra lignans, such as schisandrin B and C, can activate this pathway by targeting Keap1, a negative regulator of Nrf2. This leads to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

References

The Pharmacological Landscape of Schisandra Lignans: A Technical Guide for Drug Discovery and Development

Abstract

Lignans (B1203133) derived from the fruit of Schisandra chinensis have garnered significant scientific attention for their diverse and potent pharmacological properties. These dibenzocyclooctadiene derivatives, including schisandrin (B1198587) A, B, and C, and various gomisins, exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the core pharmacological properties of Schisandra lignans, with a focus on their antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Schisandra chinensis, a woody vine native to East Asia, has a long history of use in traditional medicine for treating a variety of ailments. Modern pharmacological research has identified lignans as the primary bioactive constituents responsible for its therapeutic effects.[1] These compounds are characterized by a unique dibenzocyclooctadiene skeleton and demonstrate a range of activities, including the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival. This guide aims to consolidate the current scientific knowledge on Schisandra lignans, providing a technical foundation for their further investigation and potential clinical application.

Core Pharmacological Properties

The therapeutic potential of Schisandra lignans stems from their ability to modulate multiple biological processes. The following sections delve into the key pharmacological activities, supported by quantitative data and mechanistic insights.

Antioxidant Activity

Schisandra lignans are potent antioxidants, capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. Their activity is often attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]

Quantitative Data on Antioxidant Activity

| Lignan (B3055560) | Assay | IC50 / Activity Metric | Reference |

| Schisandrin A | DPPH Radical Scavenging | Moderate Activity | [4] |

| Schisandrin B | DPPH Radical Scavenging | Strong Activity | [4] |

| Schisandrol A | DPPH Radical Scavenging | Strong Activity | |

| Schisandrol B | DPPH Radical Scavenging | Strong Activity | |

| Gomisin J | Tyrosine Nitration Inhibition | TEAC = 0.765 | |

| Gomisin D | Tyrosine Nitration Inhibition | TEAC = 0.791 |

TEAC: Trolox Equivalent Antioxidant Capacity

Anti-inflammatory Effects

Several Schisandra lignans exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.

Quantitative Data on Anti-inflammatory Activity

| Lignan | Cell Line | Inhibitory Effect | IC50 Value | Reference |

| Gomisin A | RAW 264.7 | NO Production | Not specified | |

| Gomisin N | THP-1 | NF-κB activity | Significant at 10 µM | |

| γ-Schisandrin | THP-1 | NF-κB activity | Significant at 10 µM | |

| Schisandra Lignans (extract) | RAW 264.7 | NO Production | Not specified |

Neuroprotective Properties

Schisandra lignans have demonstrated promising neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Their mechanisms of action include reducing oxidative stress, inhibiting neuroinflammation, and modulating neurotransmitter systems.

Quantitative Data on Neuroprotective Activity

| Lignan | Model System | Effect | Concentration/Dose | Reference |

| Schisandrin B | SH-SY5Y cells (Aβ1-42 induced) | Increased cell viability | 10 µg/ml | |

| Schisandrin | PC12 cells (OGD/R) | Increased cell viability | 10 µM | |

| Schisandrin B | Rats (focal cerebral ischemia) | Reduced infarct volume by 53.4% | 30 mg/kg | |

| Schisandrin | APP/PS1 mice | Improved cognitive function | 2 mg/kg/day |

Hepatoprotective Effects

The hepatoprotective activity of Schisandra lignans is well-documented, with studies showing their ability to protect the liver from damage induced by various toxins, such as carbon tetrachloride (CCl4) and acetaminophen. Key mechanisms include the enhancement of mitochondrial glutathione (B108866) status and activation of the Nrf2 pathway.

Experimental Data on Hepatoprotective Activity

| Lignan | Model System | Effect | Dose | Reference |

| Schisandrin B | Mice (CCl4-induced) | Attenuated liver damage | 25 & 50 mg/kg | |

| Schisandrin B | Mice (CCl4-induced) | Enhanced mitochondrial glutathione status | 2 mmol/kg | |

| Schisandrin C | Mice (Acetaminophen-induced) | Alleviated liver injury | Not specified |

Anticancer Activity

A growing body of evidence suggests that Schisandra lignans possess significant anticancer properties, inducing apoptosis and inhibiting proliferation in a variety of cancer cell lines. The modulation of signaling pathways such as Wnt/β-catenin and PI3K/Akt is often implicated in these effects.

Quantitative Data on Anticancer Activity (IC50 Values in µM)

| Lignan | HeLa (Cervical) | AGS (Gastric) | HT-29 (Colon) | A2780 (Ovarian) | SKOV3 (Ovarian) | Reference |

| Schisandrin A | >100 | >100 | >100 | - | - | |

| Schisandrin B | 45.3 | 52.1 | 68.4 | - | - | |

| Gomisin A | - | - | - | - | - | |

| Gomisin L1 | - | - | - | 21.92 | 55.05 | |

| Deoxyschizandrin | 28.9 | 35.7 | 42.3 | - | - |

Key Signaling Pathways

The pharmacological effects of Schisandra lignans are underpinned by their interaction with critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary regulator of cellular antioxidant responses. Schisandra lignans, such as Schisandrin B, can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.

Caption: Nrf2/ARE signaling pathway activation by Schisandrin B.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses. Lignans like Gomisin A can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by Gomisin A.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the pharmacological properties of Schisandra lignans, this section provides detailed protocols for key in vitro and in vivo experiments.

In Vitro Assays

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cell culture medium

-

Schisandra lignan stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare serial dilutions of the Schisandra lignan in culture medium. Remove the medium from the wells and add 100 µL of the lignan solutions at various concentrations. Include a vehicle control (medium with DMSO at the same concentration as the highest lignan concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Western blotting is used to detect specific proteins in a sample, for example, to assess the activation of signaling pathways like Nrf2.

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Models

This model is widely used to evaluate the hepatoprotective effects of compounds against toxin-induced liver injury.

Animals:

-

Male C57BL/6 mice or Sprague-Dawley rats (6-8 weeks old)

Materials:

-

Carbon tetrachloride (CCl4)

-

Olive oil (or other suitable vehicle)

-

Schisandra lignan solution/suspension

-

Equipment for blood collection and tissue harvesting

-

Kits for measuring serum ALT and AST levels

-

Materials for histological analysis (formalin, paraffin, H&E stain)

Procedure:

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Treatment: Administer the Schisandra lignan (e.g., 25 or 50 mg/kg) or vehicle to the animals by oral gavage for a specified period (e.g., 3-7 days).

-

Induction of Hepatotoxicity: On the final day of treatment, administer a single intraperitoneal (i.p.) injection of CCl4 (e.g., 1 mL/kg of a 10% solution in olive oil).

-

Sample Collection: 24 hours after CCl4 administration, euthanize the animals. Collect blood via cardiac puncture for serum analysis. Perfuse and harvest the liver for histological and biochemical analysis.

-

Biochemical Analysis: Measure the levels of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver morphology and necrosis.

This in vitro model is used to study the anti-neuroinflammatory effects of compounds by stimulating microglia with lipopolysaccharide (LPS).

Cell Line:

-

BV-2 murine microglial cells or primary microglia

Materials:

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS) from E. coli

-

Schisandra lignan stock solution

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

Materials for Western blotting or RT-qPCR

Procedure:

-

Cell Seeding and Treatment: Seed microglia in appropriate culture plates. Pre-treat the cells with various concentrations of the Schisandra lignan for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified time (e.g., 24 hours for NO and cytokine measurement).

-

Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and measure the absorbance at 540 nm.

-

Measurement of Cytokines: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Analysis of Inflammatory Mediators: Lyse the cells to extract protein or RNA. Analyze the expression of inflammatory enzymes (e.g., iNOS, COX-2) by Western blotting or their mRNA levels by RT-qPCR.

Conclusion and Future Directions

The lignans from Schisandra chinensis represent a rich source of bioactive molecules with significant therapeutic potential across a spectrum of diseases. Their multifaceted pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects, are well-supported by a growing body of scientific evidence. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the mechanisms of action and structure-activity relationships of these promising natural products. Future research should focus on preclinical and clinical studies to validate the efficacy and safety of Schisandra lignans, paving the way for their development as novel therapeutic agents for a range of human diseases. The continued investigation into their complex pharmacology will undoubtedly unlock new avenues for drug discovery and development.

References

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Schisanlignone D and its Derivatives: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Potential of a Promising Dibenzocyclooctadiene Lignan (B3055560)

Schisanlignone D, also known as Schisantherin D, is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and its derivatives, focusing on its biological activities, mechanisms of action, and relevant experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value |

| Molecular Formula | C₂₉H₂₈O₉ |

| Molecular Weight | 520.53 g/mol |

| CAS Number | 64917-82-4 |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. |

Biological Activities and Quantitative Data

This compound has demonstrated a range of promising biological activities, with the most notable being its anti-HIV and hepatoprotective effects.

Anti-HIV Activity

This compound exhibits potent anti-HIV-1 activity. In vitro studies have shown that it can inhibit the replication of the HIV-1 virus with a significant therapeutic index.

| Parameter | Value | Reference |

| EC₅₀ | 0.5 µg/mL | [1] |

| Therapeutic Index (TI) | 110 | [1] |

Hepatoprotective Activity

This compound has been identified as a hepatoprotective agent, with its mechanism of action linked to the inhibition of the endothelin B receptor (ETBR).[1] Lignans (B1203133) from Schisandra chinensis, including schisantherins (B12111339), have been shown to ameliorate liver injury by targeting pathways involving CYP2E1, PPARα, and AMPK.[2][3] While specific quantitative data for this compound's hepatoprotective effects are not extensively detailed in the currently available literature, the general activity of schisantherins suggests a promising potential in liver protection.

Anti-Inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, related compounds such as Schisantherin A have been shown to exert anti-inflammatory effects by down-regulating the NF-κB and MAPK signaling pathways. This suggests that this compound may also possess anti-inflammatory properties, a hypothesis that warrants further investigation.

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

Inhibition of Endothelin B Receptor (ETBR)

A key identified mechanism of action for this compound is the inhibition of the endothelin B receptor (ETBR). ETBR is involved in various physiological processes, and its inhibition can have therapeutic effects in conditions such as liver disease.

Caption: Inhibition of Endothelin B Receptor by this compound.

Potential Modulation of NF-κB and MAPK Pathways

Based on the activity of related compounds like Schisantherin A, it is plausible that this compound may also modulate the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition could explain potential anti-inflammatory effects.

Caption: Potential modulation of NF-κB and MAPK pathways by this compound.

Experimental Protocols

Anti-HIV-1 Syncytium Formation Assay

This assay is used to determine the ability of a compound to inhibit HIV-1 induced cell-cell fusion (syncytium formation).

Caption: Workflow for Anti-HIV-1 Syncytium Formation Assay.

-

Cell Culture: Maintain MT-4 cells in an appropriate culture medium.

-

Infection: Co-culture uninfected MT-4 cells with HIV-1(IIIB) chronically infected cells at a specific ratio.

-

Treatment: Immediately add serial dilutions of this compound to the co-culture.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Quantification: Count the number of syncytia (cells containing more than four nuclei) in each well under a microscope.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of syncytia inhibition against the compound concentration.

In Vitro Hepatoprotective Assay (e.g., against CCl₄-induced toxicity)

This assay evaluates the ability of a compound to protect liver cells from toxin-induced damage.

-

Cell Culture: Culture HepG2 cells in a suitable medium until they reach a desired confluency.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Toxicity: Induce liver cell damage by exposing the cells to a hepatotoxin such as carbon tetrachloride (CCl₄) for a defined duration.

-

Cell Viability Assay: Assess cell viability using methods like the MTT assay.

-

Biochemical Analysis: Measure the levels of liver injury markers such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in the culture medium.

-

Data Analysis: Determine the protective effect of this compound by comparing the viability and enzyme levels of treated cells with those of the toxin-only control.

Derivatives and Synthesis

Information regarding the synthesis of specific derivatives of this compound is limited in the current literature. However, research on the synthesis and biological evaluation of derivatives of other dibenzocyclooctadiene lignans, such as Schisandrin, provides a basis for potential synthetic strategies. These studies often focus on modifications at the C-9 position of the lignan core to enhance cytotoxic activities against various cancer cell lines.

A total synthesis for this compound has not been explicitly detailed in readily available scientific literature. The synthesis of complex dibenzocyclooctadiene lignans is a challenging area of organic chemistry, often involving multi-step sequences.

Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. Future research should focus on:

-

Elucidation of Detailed Mechanisms: In-depth studies are needed to fully understand the molecular mechanisms underlying the hepatoprotective and other biological activities of this compound.

-

Synthesis of Derivatives: The synthesis and biological evaluation of a library of this compound derivatives could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Comprehensive in vivo studies are required to validate the therapeutic potential of this compound in animal models of HIV infection and liver diseases.

-

Total Synthesis: The development of an efficient total synthesis of this compound would facilitate its further biological investigation and the synthesis of novel analogues.

This technical guide summarizes the current understanding of this compound. As research progresses, new insights into its therapeutic potential and mechanisms of action are anticipated, which will be valuable for the drug discovery and development community.

References

In Vitro Studies of Schisantherin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin D is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra sphenanthera. Lignans (B1203133) from the Schisandra genus have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anticancer effects. While much of the research has focused on its analogue, Schisantherin A, emerging studies are beginning to shed light on the unique biological profile of Schisantherin D. This technical guide provides a comprehensive overview of the current in vitro research on Schisantherin D, detailing its known biological activities, mechanisms of action, and the experimental protocols used to elucidate these properties.

Data Presentation

The following tables summarize the available quantitative data from in vitro studies on Schisantherin D and its closely related analogue, Schisantherin A, for comparative purposes.

Table 1: Cytotoxicity and Antiviral Activity of Schisantherin D

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| Schisantherin D | H9 | Anti-HIV Replication | EC50 | 0.5 µg/mL | [1][2] |

| Schisantherin D | H9 | Cytotoxicity | IC50 | 25.3 µg/mL | [1] |

Table 2: Comparative in vitro Cytotoxicity of Schisantherin A against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Schisantherin A | HepG2 | Hepatocellular Carcinoma | 6.65 | [3] |

| Schisantherin A | Hep3B | Hepatocellular Carcinoma | 10.50 | [3] |

| Schisantherin A | Huh7 | Hepatocellular Carcinoma | 10.72 | |

| Schisantherin A | Leukemia Cells | Leukemia | 55.1 (µg/mL) | |

| Schisantherin A | HeLa | Cervical Cancer | Inactive |

Core Biological Activities and Mechanisms of Action

In vitro studies have revealed several key biological activities of Schisantherin D and related lignans, pointing towards its therapeutic potential.

Anti-HIV Activity

Schisantherin D has demonstrated notable anti-HIV replication properties in vitro. Studies have reported an EC50 value of 0.5 µg/mL against HIV-1 in H9 lymphocytes. The mechanism behind this activity is still under investigation but may involve the inhibition of key viral enzymes or interference with the viral life cycle.

Hepatoprotective Effects

Schisantherin D is reported to have hepatoprotective effects, partly through its inhibition of the endothelin receptor B (ETBR). Endothelin-1, acting through ETBR, is implicated in liver injury and fibrosis. By blocking this receptor, Schisantherin D may mitigate liver damage. While direct in vitro evidence for Schisantherin D's hepatoprotective mechanism is still emerging, studies on other Schisandra lignans, such as Schisandrin B, have shown protection of hepatocytes from apoptosis induced by toxins like D-galactosamine (D-GalN). This protection is associated with the modulation of apoptosis-related proteins Bcl-2 and Bax.

Anti-inflammatory Properties

While direct in vitro anti-inflammatory studies on Schisantherin D are limited, extensive research on Schisantherin A provides a strong basis for its potential mechanisms. Schisantherin A has been shown to exert potent anti-inflammatory effects by down-regulating the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This includes the inhibition of pro-inflammatory mediators such as TNF-α, IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). The inhibition of these pathways is a common mechanism for many bioactive compounds with anti-inflammatory properties.

Anticancer Potential

The anticancer activities of Schisantherin D are not yet well-documented in vitro. However, the broader family of dibenzocyclooctadiene lignans, including Schisantherin A and C, have shown antiproliferative effects against various cancer cell lines. The mechanisms often involve the induction of cell cycle arrest and apoptosis. For instance, Schisantherin A has been shown to inhibit the proliferation of hepatocellular carcinoma cells. Given the structural similarities, it is plausible that Schisantherin D may also possess anticancer properties, a hypothesis that warrants further investigation.

Signaling Pathways

The biological activities of Schisantherin D and related lignans are mediated through the modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Schisantherin A has been demonstrated to inhibit this process by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.

Caption: Putative inhibition of the NF-κB signaling pathway by Schisantherin D.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It comprises several key kinases, including ERK, JNK, and p38. Schisantherin A has been shown to significantly inhibit the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, thereby blocking downstream inflammatory responses.

Caption: Putative inhibition of the MAPK signaling pathway by Schisantherin D.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of in vitro research. Below are generalized protocols for key experiments relevant to the study of Schisantherin D.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and to determine its cytotoxic concentration.

-

Cell Seeding: Plate cells (e.g., HepG2, H9) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Schisantherin D (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

-

Cell Lysis: Treat cells with Schisantherin D and/or a stimulant (e.g., LPS). After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and running an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-